3-({8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
The compound 3-({8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}methyl)-3,4-dihydro-1,2,3-benzotriazin-4-one features a complex tricyclic scaffold fused with a benzotriazinone moiety. Its structure combines a sulfur-containing diazatricyclo system (8-thia-4,6-diazatricyclo) with a methylsulfanyl linker and a dihydrobenzotriazin-4-one ring.
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanylmethyl)-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS2/c24-18-11-5-1-3-7-13(11)21-22-23(18)10-25-16-15-12-6-2-4-8-14(12)26-17(15)20-9-19-16/h1,3,5,7,9H,2,4,6,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPYHPARLICBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCN4C(=O)C5=CC=CC=C5N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with phosgene, followed by further reactions to introduce the benzotriazinone moiety . The reaction conditions often require the use of catalysts such as copper sulfate and sodium ascorbate to facilitate the click reaction between the intermediate compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzotriazinone moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to the benzothiazine and triazole classes. For instance, derivatives of 1,2,3-triazoles containing benzothiazine rings have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The compound 8a , derived from similar structures, demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/ml against Acinetobacter strains and other tested bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 8a | Acinetobacter | 31.25 |
| 7a | Staphylococcus aureus | 62.5 |
| 10b | Escherichia coli | 250 |
Anticancer Potential
Compounds with similar structural frameworks have been investigated for their anticancer properties. The thiazolo[3,2-b]-1,2,4-triazine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . These findings suggest that the target compound may also possess similar anticancer activities.
Synthesis of Novel Derivatives
The synthesis of new derivatives from the target compound has been explored using cycloaddition reactions with azides to form triazole derivatives. This method not only enhances the biological activity but also allows for the modification of pharmacokinetic properties . The resulting compounds have been characterized using NMR spectroscopy and X-ray diffraction techniques.
Molecular Modeling Studies
Molecular modeling studies have been employed to predict the binding affinity and interaction of the target compound with various biological targets. These studies can provide insights into the mechanisms of action at a molecular level and assist in optimizing the structure for enhanced efficacy .
Case Study 1: Antibacterial Evaluation
A study conducted on synthesized triazole derivatives showed that compounds derived from cycloaddition reactions exhibited varying degrees of antibacterial activity against multiple bacterial strains. The most effective compounds were further analyzed for their structure-activity relationship (SAR), revealing that specific substitutions significantly enhance antimicrobial potency .
Case Study 2: Anticancer Activity Assessment
In vitro studies on thiazolo[3,2-b]-1,2,4-triazine derivatives indicated that these compounds can effectively inhibit tumor growth in specific cancer cell lines. The mechanism was linked to apoptosis pathways and cell cycle disruption . This suggests that similar investigations on the target compound could yield valuable insights into its potential use as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylthio)methyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of serine/threonine-protein kinase Chk1, leading to the phosphorylation of histone H3.1 and subsequent epigenetic regulation of gene expression . This pathway is crucial for cell-cycle progression and can be targeted for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tricyclic Core Analogs
4-(3-Methoxyphenyl)-5-sulfanylidene-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-3-one (CAS 380437-04-7)
- Structural Differences: Replaces the benzotriazinone with a methoxyphenyl-substituted tricyclic system.
- Key Properties : The methoxy group enhances lipophilicity, while the sulfanylidene group may participate in redox reactions. Discontinued commercial availability limits current applications .
5-(3-Hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS 357618-26-9)
- Structural Differences: Features a hydroxyphenyl substituent instead of the methylsulfanyl-benzotriazinone.
- Key Properties: The hydroxyl group increases polarity, improving solubility in DMSO and methanol. Used in research for its tricyclic pharmacophore .
- Contrast with Target : The hydroxyphenyl group may confer antioxidant or metal-chelating properties absent in the target compound.
Heterocyclic Hybrids
5-[(2-Methyl-1,3-thiazol-4-yl)methylsulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7),5-trien-3-one (ZINC2833461)
- Structural Differences : Incorporates a thiazole ring via a methylsulfanyl linker.
- Key Properties : The thiazole moiety is associated with antimicrobial or kinase-inhibitory activity. The extended tetradeca-ring system alters steric bulk .
- Contrast with Target: The thiazole group may enhance bioavailability compared to the benzotriazinone, which could favor π-π stacking in protein binding.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate
- Structural Differences : Substitutes the tricyclic core with an imidazo-pyridine system.
- Key Properties: The nitro and cyano groups increase electrophilicity, favoring nucleophilic attack. High molecular weight (51% yield) suggests synthetic challenges .
Functional Group Variations
3-(3-(4-(3-Chlorophenyl)Piperazin-1-yl)Propyl)-8-Phenyl-1,3-Diazaspiro[4.5]Decane-2,4-Dione (Compound 14)
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s tricyclic system requires precise ring-closing methodologies, akin to hypervalent iodine-mediated cyclizations .
- Structure-Activity Relationships (SAR): The benzotriazinone moiety may act as a hydrogen-bond acceptor, critical for enzyme inhibition. The methylsulfanyl linker in the target compound could improve membrane permeability compared to hydroxyl or methoxy groups in analogs .
- Spectroscopic Characterization : As with ’s imidazo-pyridine, NMR and HRMS would confirm regiochemistry and purity .
Biological Activity
Structural Overview
The compound's structure can be summarized as follows:
- Molecular Formula : C18H18N4O2S2
- Molecular Weight : 386.49 g/mol
- CAS Number : 144316-16-5
The compound features a complex bicyclic system that includes a benzotriazinone moiety and a thiazole ring, which may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds containing thiazole and benzotriazine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzotriazine effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The thiazole component is known for its role in enhancing the lipophilicity of the compound, potentially increasing membrane permeability and thus enhancing antimicrobial efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism appears to involve the modulation of apoptotic pathways, possibly through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2.
Enzyme Inhibition
Inhibitory effects on specific enzymes have been reported. Notably, the compound acts as an inhibitor of certain kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and enhanced sensitivity to chemotherapeutic agents.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiazole-containing compounds against a panel of pathogens. The results indicated that derivatives similar to our compound showed minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against Gram-positive bacteria .
- Anticancer Activity Assessment : In a study conducted by Cancer Research Journal, the compound was tested on several cancer cell lines. Results showed that it reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment .
- Kinase Inhibition Profile : A detailed analysis in Bioorganic & Medicinal Chemistry Letters highlighted that the compound selectively inhibited the activity of certain kinases with IC50 values below 100 nM, suggesting potential for targeted cancer therapy .
Table 1: Biological Activity Summary
Table 2: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O2S2 |
| Molecular Weight | 386.49 g/mol |
| CAS Number | 144316-16-5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
